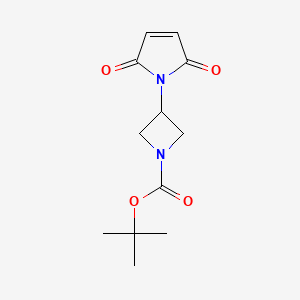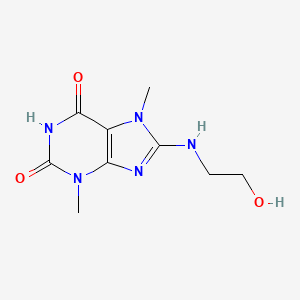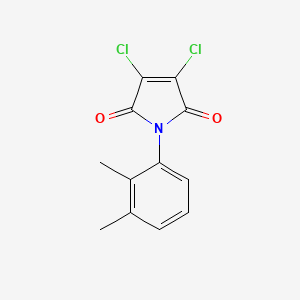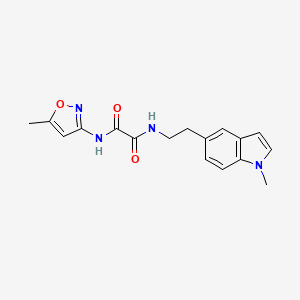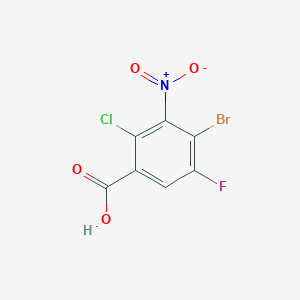
4-溴-2-氯-5-氟-3-硝基苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid is an aromatic compound with the molecular formula C7H2BrClFNO4 It is characterized by the presence of bromine, chlorine, fluorine, and nitro groups attached to a benzoic acid core
科学研究应用
4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
作用机制
Target of Action
Benzoic acid derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
The compound’s mode of action involves several chemical reactions. The nitro group (−NO2) in the compound, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . The bromine, chlorine, and fluorine atoms in the compound can participate in various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially affect various biochemical pathways in the body.
Pharmacokinetics
The compound’s boiling point is predicted to be 3769±420 °C, and its density is predicted to be 1967±006 g/cm3 . These properties could influence its bioavailability in the body.
Result of Action
The compound’s nitro group and halogen atoms could potentially cause various chemical reactions, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the compound’s action, efficacy, and stability. For example, the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is known to be influenced by such factors .
生化分析
Biochemical Properties
Based on its structure, it can be inferred that it may participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Halogenation: Sequential introduction of bromine, chlorine, and fluorine atoms under controlled conditions.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to the presence of electron-withdrawing groups.
Reduction Reactions: The nitro group can be reduced to an amine under specific conditions.
Oxidation Reactions: The aromatic ring can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Reagents like halogens (Br2, Cl2) and catalysts (FeCl3) are commonly used.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin chloride (SnCl2) in acidic medium.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of various substituted benzoic acids.
Reduction: Formation of 4-Bromo-2-chloro-5-fluoro-3-aminobenzoic acid.
Oxidation: Formation of carboxylated derivatives.
相似化合物的比较
- 2-Chloro-4-fluoro-5-nitrobenzoic acid
- 3-Bromo-2-fluoro-5-nitrobenzoic acid
- 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
Comparison: 4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid is unique due to the specific arrangement of halogens and the nitro group on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of bromine and chlorine atoms can significantly influence its electrophilic substitution reactions and biological activity.
属性
IUPAC Name |
4-bromo-2-chloro-5-fluoro-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNO4/c8-4-3(10)1-2(7(12)13)5(9)6(4)11(14)15/h1H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUIPUQNJWHDLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)[N+](=O)[O-])Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2407528.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2407529.png)
![N-[3-(benzyloxy)pyridin-2-yl]naphthalene-2-sulfonamide](/img/structure/B2407532.png)
![Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2407533.png)

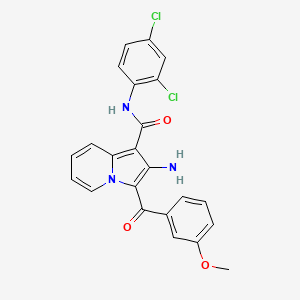
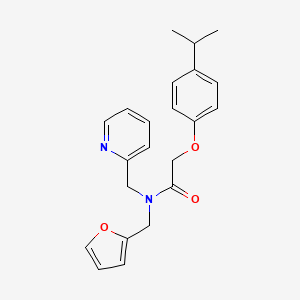
![1-(3-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2407541.png)
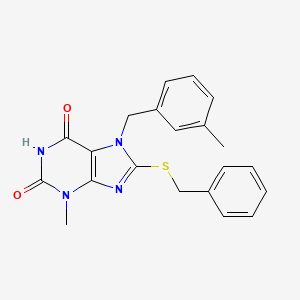
![(3,4-dimethoxyphenyl)[4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2407544.png)
